molecular formula C12H15N3O2 B5316895 cyclohexanone (2-nitrophenyl)hydrazone

cyclohexanone (2-nitrophenyl)hydrazone

Cat. No. B5316895
M. Wt: 233.27 g/mol
InChI Key: VIEQOGVETDKDEB-UHFFFAOYSA-N
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Description

Cyclohexanone (2-nitrophenyl)hydrazone, also known as CNPH, is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform. CNPH is used as a reagent in various chemical reactions and is particularly useful in the determination of carbonyl compounds.

Mechanism of Action

The mechanism of action of cyclohexanone (2-nitrophenyl)hydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction takes place in the presence of a catalyst and involves the transfer of a proton from the hydrazine group to the carbonyl group. The resulting hydrazone derivative is stable and can be easily measured using various analytical techniques.
Biochemical and Physiological Effects:
cyclohexanone (2-nitrophenyl)hydrazone is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not expected to interact with biological systems.

Advantages and Limitations for Lab Experiments

Cyclohexanone (2-nitrophenyl)hydrazone has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also a highly specific reagent that reacts only with carbonyl compounds, making it useful for the analysis of complex mixtures.
One limitation of cyclohexanone (2-nitrophenyl)hydrazone is that it requires a catalyst for the reaction to take place. This can make the synthesis process more complicated and time-consuming. Additionally, cyclohexanone (2-nitrophenyl)hydrazone is not suitable for the analysis of carbonyl compounds that are sensitive to acid-catalyzed hydrolysis.

Future Directions

There are several future directions for the use of cyclohexanone (2-nitrophenyl)hydrazone in scientific research. One potential application is in the analysis of carbonyl compounds in biological samples. cyclohexanone (2-nitrophenyl)hydrazone could be used to measure the levels of aldehydes and ketones in blood, urine, and other bodily fluids.
Another potential application is in the development of new catalysts for the synthesis of cyclohexanone (2-nitrophenyl)hydrazone. Researchers could explore new catalysts that are more efficient and cost-effective than the current options.
Finally, cyclohexanone (2-nitrophenyl)hydrazone could be used in the development of new analytical techniques for the detection of carbonyl compounds. Researchers could explore new methods for measuring the yellow precipitate formed by the reaction of cyclohexanone (2-nitrophenyl)hydrazone with carbonyl compounds, such as fluorescence spectroscopy or mass spectrometry.
Conclusion:
Cyclohexanone (2-nitrophenyl)hydrazone is a useful reagent for the determination of carbonyl compounds in scientific research. It is a stable and specific compound that is easy to handle and store. While it has some limitations, such as the need for a catalyst and sensitivity to acid-catalyzed hydrolysis, it has several potential applications in future research.

Synthesis Methods

Cyclohexanone (2-nitrophenyl)hydrazone can be synthesized by the reaction of 2-nitrophenylhydrazine with cyclohexanone. The reaction takes place in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

Cyclohexanone (2-nitrophenyl)hydrazone is widely used in scientific research as a reagent for the determination of carbonyl compounds. It is particularly useful in the analysis of aldehydes and ketones. cyclohexanone (2-nitrophenyl)hydrazone reacts with carbonyl compounds to form a yellow precipitate, which can be easily measured using UV-Vis spectroscopy.

properties

IUPAC Name

N-(cyclohexylideneamino)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h4-5,8-9,14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEQOGVETDKDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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